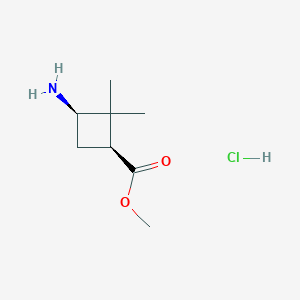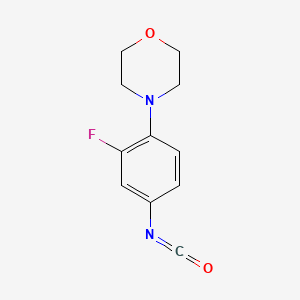
(3-氟-4-(吗啉基)苯基)异氰酸酯
描述
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a phenyl isocyanate derivative that contains a fluorine atom and a morpholine ring . It is used in organic synthesis and pharmaceutical research as a building block for the preparation of various biologically active molecules .
Synthesis Analysis
The synthesis of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate involves the reduction of 3-fluoro-4-morpholine oil of mirbane into 3-fluoro-4-morpholine aniline under the effect of a hydrogen supply agent at the catalyzer iron powder with water .Molecular Structure Analysis
The molecular formula of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate is C11H11FN2O2 . It has a molecular weight of 222.22 .科学研究应用
药物和化学化合物的合成
噁唑烷基甲醇的合成:该化合物使用一个过程合成,其中 3-氟-4-吗啉基苯基异氰酸酯作为中间体。该合成的总产率报告为 35.8% (庞华,2004 年)。
利奈唑胺的合成:使用 3-氟-4-吗啉基苯基异氰酸酯研究了一种新的利奈唑胺(一种抗生素)合成方法。该方法因其材料便宜、操作简单、产率高(总产率为 35%)等优点而受到关注 (张兴贤,2010 年)。
氟苯基化合物的创建:化合物 4-{2-[5-(4-氟苯基)-[1,3,4]恶二唑-2-基硫代]-乙基}-吗啉被合成,并在测试中显示出显着的抗结核活性以及优异的抗菌活性 (Mamatha S.V 等人,2019 年)。
生物活性及应用
抗肿瘤活性:使用 3-氟-4-(吗啉基)苯基异氰酸酯合成的化合物被研究其抗肿瘤活性。一种这样的化合物,3-氨基-N-(5-氟-2-甲苯基)-4-吗啉基-1H-吲唑-1-甲酰胺,显示出抑制癌细胞增殖 (郝雪晨等人,2017 年)。
抗菌和抗细菌活性:合成的带有 3-氟-4-吗啉取代基的紫草酮衍生物对大肠杆菌表现出抑制活性,标志着首次报道的紫草酮衍生物对革兰氏阴性菌的抑制作用 (徐海伟等人,2013 年)。
化学性质及应用
电解质添加剂:芳香异氰酸酯,如 4-氟苯基异氰酸酯,用于通过减少石墨表面固体电解质界面 (SEI) 形成中的初始不可逆容量来提高锂离子电池的性能 (张胜波,2006 年)。
反应性研究:异氰酸酯(包括苯基异氰酸酯)的反应性在各种条件下得到检验,有助于理解聚合物化学中的缩尿形成 (A. Lapprand 等人,2005 年)。
安全和危害
When handling (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
4-(2-fluoro-4-isocyanatophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQLZHULWIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269132 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate | |
CAS RN |
224323-51-7 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

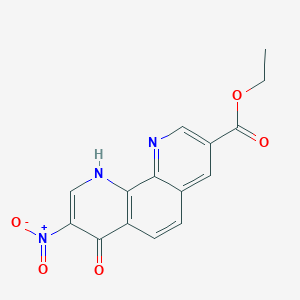
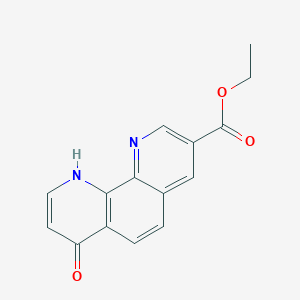
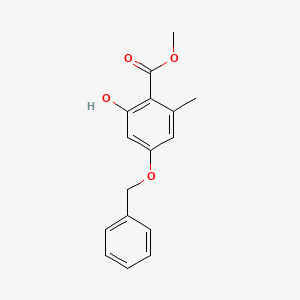
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
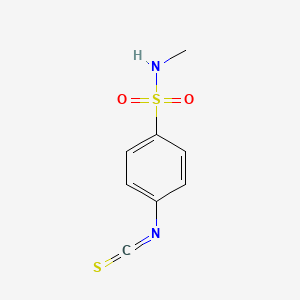
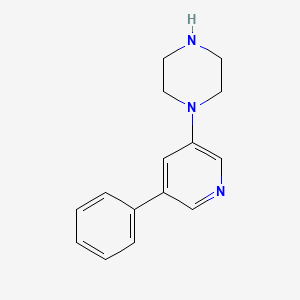
![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)
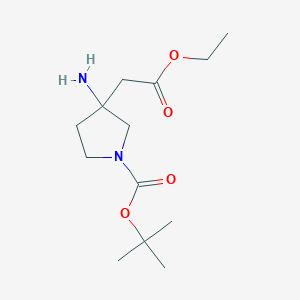
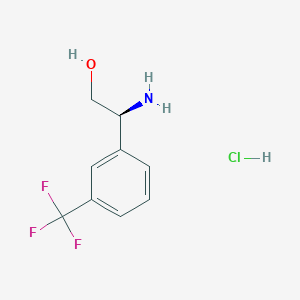
![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)
![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)
![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
